[2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 1,4-dihydroxynaphthalene-2-carboxylate
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Overview
Description
[2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 1,4-dihydroxynaphthalene-2-carboxylate is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, which include a chlorinated phenyl group, a trifluoromethyl group, and a naphthalene carboxylate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 1,4-dihydroxynaphthalene-2-carboxylate typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include:
Chlorination: Introduction of the chlorine atom into the phenyl ring.
Trifluoromethylation: Addition of the trifluoromethyl group.
Carbamoylation: Formation of the carbamoyl group.
Coupling with Naphthalene Carboxylate: Final coupling reaction to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 1,4-dihydroxynaphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
[2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 1,4-dihydroxynaphthalene-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of [2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 1,4-dihydroxynaphthalene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 1,4-dihydroxynaphthalene-2-carboxylate include:
- 4-Iodobenzoic acid : An isomer of iodobenzoic acid with similar structural features.
- 2-Fluorodeschloroketamine : A compound with a fluorinated phenyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
CAS No. |
5388-80-7 |
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Molecular Formula |
C20H13ClF3NO5 |
Molecular Weight |
439.8 g/mol |
IUPAC Name |
[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 1,4-dihydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C20H13ClF3NO5/c21-14-6-5-10(20(22,23)24)7-15(14)25-17(27)9-30-19(29)13-8-16(26)11-3-1-2-4-12(11)18(13)28/h1-8,26,28H,9H2,(H,25,27) |
InChI Key |
ZFEBRHKCFWWUFK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)OCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)OCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)O |
Origin of Product |
United States |
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